molecular formula C8H4N4O B1606158 [1,2,5]Oxadiazolo[3,4-f]cinnoline CAS No. 217491-04-8

[1,2,5]Oxadiazolo[3,4-f]cinnoline

Cat. No.: B1606158
CAS No.: 217491-04-8
M. Wt: 172.14 g/mol
InChI Key: ROYWDHJBGXPIPF-UHFFFAOYSA-N
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Description

[1,2,5]Oxadiazolo[3,4-f]cinnoline is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system combining oxadiazole and cinnoline moieties, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,5]oxadiazolo[3,4-f]cinnoline typically involves the reaction of 3-nitramino-4-phenylfurazan with electrophilic agents. One method includes the use of phosphorus anhydride or oleum to facilitate the reaction . Another approach involves the O-methyl derivative of 3-nitramino-4-phenylfurazan reacting with sulfuric acid, methanesulfonic acid, trifluoroacetic acid, and boron trifluoride etherate . These reactions generally proceed through the formation of an oxodiazonium ion, which undergoes intramolecular electrophilic aromatic substitution to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of reagents and reaction conditions would be optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions

[1,2,5]Oxadiazolo[3,4-f]cinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[1,2,5]Oxadiazolo[3,4-f]cinnoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2,5]oxadiazolo[3,4-f]cinnoline involves its interaction with molecular targets through electrophilic aromatic substitution. The formation of oxodiazonium ions plays a crucial role in its reactivity, leading to various substitution and oxidation products . The specific pathways and molecular targets depend on the nature of the substituents and the reaction conditions.

Comparison with Similar Compounds

Properties

IUPAC Name

[1,2,5]oxadiazolo[3,4-f]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O/c1-2-7-8(12-13-11-7)5-3-4-9-10-6(1)5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYWDHJBGXPIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C3=C1N=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344705
Record name [1,2,5]Oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217491-04-8
Record name [1,2,5]Oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,5]Oxadiazolo[3,4-f]cinnoline
Reactant of Route 2
[1,2,5]Oxadiazolo[3,4-f]cinnoline
Reactant of Route 3
[1,2,5]Oxadiazolo[3,4-f]cinnoline
Reactant of Route 4
[1,2,5]Oxadiazolo[3,4-f]cinnoline
Reactant of Route 5
[1,2,5]Oxadiazolo[3,4-f]cinnoline
Reactant of Route 6
[1,2,5]Oxadiazolo[3,4-f]cinnoline

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